An In-Depth Technical Guide to 2''-O-Rhamnosylicariside II for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2''-O-Rhamnosylicariside II for Researchers and Drug Development Professionals
An introduction to the flavonoid glycoside 2''-O-Rhamnosylicariside II, detailing its chemical properties, biological activities, and underlying mechanisms of action. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data and outlining detailed experimental protocols from recent studies.
Core Compound Identity
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | [3] |
| Molecular Formula | C₃₃H₄₀O₁₄ | [3] |
| Molecular Weight | 660.7 g/mol | [3] |
| CAS Number | 135293-13-9 | [4] |
| Appearance | Light yellow to yellow solid | [5] |
| Solubility | Soluble in DMSO | [5] |
Biological Activities and Mechanisms of Action
2''-O-Rhamnosylicariside II has demonstrated a range of biological activities, with the most notable being its effects on bone metabolism and its potential for hepatotoxicity at high concentrations.
Anti-Osteoporotic Effects
Recent studies have highlighted the potential of 2''-O-Rhamnosylicariside II in the treatment of osteoporosis. It has been shown to promote the differentiation of osteoblasts, the cells responsible for bone formation.[6][7]
The primary mechanism underlying this effect is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α).[6] Under hypoxic conditions, which can be present in the bone microenvironment, HIF-1α can suppress osteoblast differentiation. 2''-O-Rhamnosylicariside II has been found to directly bind to HIF-1α, leading to its inhibition and a subsequent increase in the expression of osteogenic markers like Collagen Type I Alpha 1 Chain (COL1A1).[6] This targeted inhibition of HIF-1α suggests a promising therapeutic strategy for osteoporosis.[6]
Hepatotoxicity
Conversely, at high concentrations, 2''-O-Rhamnosylicariside II has been shown to exhibit hepatotoxic effects.[8] Studies have indicated that it can induce idiosyncratic drug-induced liver injury (IDILI), particularly in the presence of an inflammatory stimulus like lipopolysaccharide (LPS).[9]
The mechanism of this hepatotoxicity involves the activation of the NLRP3 inflammasome.[9] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines such as IL-1β, leading to inflammatory cell death (pyroptosis).[9]
Anti-inflammatory and Antioxidant Properties
2''-O-Rhamnosylicariside II is also recognized for its anti-inflammatory and antioxidant activities, which are common characteristics of flavonoids.[4] While the precise signaling pathways for these effects are still under investigation, it is suggested that its anti-inflammatory actions may be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[2]
Its antioxidant properties have been quantified, with a reported IC50 value of 90.5 µM for its free radical scavenging activity.[4] The mechanism is likely due to the presence of hydroxyl groups in its flavonoid backbone, which can donate hydrogen atoms to neutralize free radicals.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on 2''-O-Rhamnosylicariside II.
Table 1: Cytotoxicity Data
| Cell Line | Assay | Concentration | Effect | Reference |
| HL-7702 (human liver) | LDH release | 66 µg/mL | Significant increase in LDH release | [8] |
| HL-7702 (human liver) | AST release | 66 µg/mL | Significant increase in AST release | [8] |
| HL-7702 (human liver) | GSH levels | 66 µg/mL | Significant decrease in GSH levels | [8] |
| HL-7702 (human liver) | MDA levels | 66 µg/mL | Significant increase in MDA levels | [8] |
| HepG2 (human liver) | LDH release | 66 µg/mL | Significant increase in LDH release | [8] |
| HepG2 (human liver) | AST release | 66 µg/mL | Significant increase in AST release | [8] |
| HepG2 (human liver) | GSH levels | 66 µg/mL | Significant decrease in GSH levels | [8] |
| HepG2 (human liver) | MDA levels | 66 µg/mL | Significant increase in MDA levels | [8] |
Table 2: Antioxidant Activity
| Assay | IC50 Value | Reference |
| Free Radical Scavenging | 90.5 µM | [4] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments involving 2''-O-Rhamnosylicariside II.
Cell Viability and Cytotoxicity Assays
Cell Culture and Treatment: Human liver cell lines (HL-7702 and HepG2) or other relevant cell types are cultured in appropriate media and conditions.[8] For cytotoxicity studies, cells are seeded in 96-well plates and treated with various concentrations of 2''-O-Rhamnosylicariside II (e.g., 3, 7.5, and 66 µg/mL) for a specified duration (e.g., 24 hours).[8]
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity. The culture supernatant is collected and incubated with a reaction mixture containing NAD+, lactate, and a tetrazolium salt. The amount of formazan (B1609692) produced, which is proportional to the LDH activity, is measured spectrophotometrically.[8]
Glutathione (GSH) and Malondialdehyde (MDA) Assays: These assays assess oxidative stress. Intracellular GSH levels are measured using a commercially available kit, often based on the reaction of GSH with a chromogenic reagent. MDA, a marker of lipid peroxidation, is typically quantified using the thiobarbituric acid reactive substances (TBARS) assay.[8]
Osteoblast Differentiation Assays
Cell Culture and Induction: Mesenchymal stem cells (MSCs) or pre-osteoblastic cells (e.g., MC3T3-E1) are cultured in osteogenic induction medium, which typically contains ascorbic acid, β-glycerophosphate, and dexamethasone.[7] Cells are treated with 2''-O-Rhamnosylicariside II at various concentrations.[10]
Alkaline Phosphatase (ALP) Staining and Activity Assay: ALP is an early marker of osteoblast differentiation. For staining, cells are fixed and incubated with a solution containing a substrate for ALP (e.g., BCIP/NBT). The development of a colored precipitate indicates ALP activity. For a quantitative measurement, cell lysates are incubated with p-nitrophenyl phosphate (B84403) (pNPP), and the production of p-nitrophenol is measured spectrophotometrically.[7][10]
Alizarin Red S Staining: This staining method is used to detect calcium deposition, a marker of late-stage osteoblast differentiation and matrix mineralization. Cells are fixed and stained with an Alizarin Red S solution. The formation of red-orange mineralized nodules is observed and can be quantified by extracting the stain and measuring its absorbance.[7][10]
Western Blotting for Protein Expression Analysis
Protein Extraction and Quantification: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.[7]
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-HIF-1α, anti-NLRP3, anti-p65). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7][11]
Conclusion and Future Directions
2''-O-Rhamnosylicariside II is a multifaceted flavonoid glycoside with opposing biological effects depending on the context and concentration. Its ability to promote osteoblast differentiation by inhibiting HIF-1α makes it a promising candidate for the development of new therapies for osteoporosis. However, its potential for hepatotoxicity, mediated by NLRP3 inflammasome activation, warrants careful consideration in any therapeutic application.
Future research should focus on further elucidating the detailed molecular mechanisms of its anti-inflammatory and antioxidant effects. Additionally, in vivo studies are needed to confirm its efficacy and safety for the treatment of osteoporosis. Structure-activity relationship studies could also be beneficial in designing analogs with enhanced therapeutic effects and reduced toxicity. For drug development professionals, understanding the dual nature of this compound is crucial for designing safe and effective therapeutic strategies.
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